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molecular formula C15H29BrO2 B179503 15-Bromopentadecanoic acid CAS No. 56523-59-2

15-Bromopentadecanoic acid

Cat. No. B179503
M. Wt: 321.29 g/mol
InChI Key: OLACPKKVZSLCSI-UHFFFAOYSA-N
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Patent
US08283482B2

Procedure details

15-Pentadecanolide of 14.3 g (59.5 mmol), and 32% hydrogen bromide/acetic acid solution of 24.8 g (98.0 mmol, 1.6 eq) were added to 100 mL of autoclave protected with Teflon (registered trade name). After purging with nitrogen and sealing, the autoclave was placed in an oil bath at 60° C. and stirring was carried out for 16 hours. For the stirring, a magnetic stirrer was used. After cooling, 14 mL of water was added, and by using 200 mL of hot hexane the mixture was transferred to a separatory funnel. After washing with ion exchange water, it was dried over the magnesium sulfate. After filtration, 17.4 g of the target compound was obtained by crystallization using n-hexane (yield 91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[BrH:18].C(O)(=O)C>>[Br:18][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:16])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCCCCCO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.C(C)(=O)O
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purging with nitrogen and sealing
CUSTOM
Type
CUSTOM
Details
the autoclave was placed in an oil bath at 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
14 mL of water was added
CUSTOM
Type
CUSTOM
Details
was transferred to a separatory funnel
WASH
Type
WASH
Details
After washing with ion exchange water, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over the magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCCCCCCCCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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